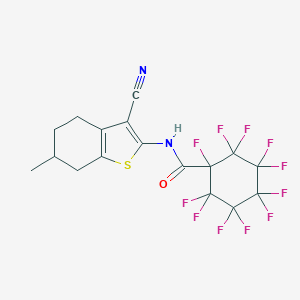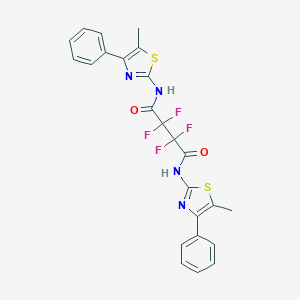![molecular formula C23H22F16N2O2S B515449 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B515449.png)
2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of fluorinated benzothiophene derivatives. These compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and hydrophobicity due to the presence of multiple fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Fluorination: Introduction of fluorine atoms into the nonanoic acid precursor.
Amidation: Formation of the amide bond between the fluorinated nonanoic acid and the benzothiophene derivative.
Cyclization: Formation of the tetrahydrobenzothiophene ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: Its unique properties make it suitable for use in the development of advanced materials, such as coatings and polymers.
Biology
Biochemical Probes: The compound can be used as a probe to study biological processes involving fluorinated compounds.
Medicine
Drug Development: Its structural features may be explored for the development of new pharmaceuticals with enhanced stability and bioavailability.
Industry
Surfactants: The compound’s hydrophobic nature makes it useful in the formulation of surfactants and emulsifiers.
Electronics: It can be used in the production of electronic components due to its thermal stability and insulating properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Membranes: Integration into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with similar hydrophobic properties.
Benzothiophene Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of extensive fluorination and the presence of a benzothiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C23H22F16N2O2S |
|---|---|
Peso molecular |
694.5g/mol |
Nombre IUPAC |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H22F16N2O2S/c1-4-16(2,3)8-5-6-9-10(7-8)44-13(11(9)12(40)42)41-15(43)18(28,29)20(32,33)22(36,37)23(38,39)21(34,35)19(30,31)17(26,27)14(24)25/h8,14H,4-7H2,1-3H3,(H2,40,42)(H,41,43) |
Clave InChI |
XALWFDWUMZBETE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B515369.png)
![N-(2-METHOXY-5-METHYLPHENYL)-3-({2-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B515370.png)

![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B515372.png)
![N~1~,N~6~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide](/img/structure/B515374.png)
![Isopropyl 2-[(dichloroacetyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B515375.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B515376.png)
![N'-[(E)-(pentafluorophenyl)methylidene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515379.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B515382.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B515383.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B515384.png)
![3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B515388.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(1-phenylpropylidene)propanohydrazide](/img/structure/B515390.png)

